molecular formula C15H18N2O5S B2936936 1-(CYCLOPROPANESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1428349-27-2

1-(CYCLOPROPANESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2936936
CAS No.: 1428349-27-2
M. Wt: 338.38
InChI Key: MKGJEUGJPIFYOS-UHFFFAOYSA-N
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Description

1-(CYCLOPROPANESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
The exact mass of the compound 1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds containing cyclopropyl, sulfonyl, azetidine, and carboxamide groups have been explored extensively. These compounds are often used in the synthesis of structurally unique heterocycles, leveraging the reactivity of these functional groups. For example, compounds utilizing cyclopropyl groups are known for their ring strain, which can drive various catalytic processes, such as carbene formation and cyclopropanation, to synthesize complex ring-fused structures like dihydroazepines (Hua-Dong Xu et al., 2014). Similarly, the sulfonyl group's reactivity is exploited in synthesizing drug-like molecules, including thiadiazole libraries, indicating the group's versatility in drug design (J. Park et al., 2009).

Catalytic Applications

Catalytic applications of compounds containing these functional groups are significant, with studies showing their use in cyclopropanation reactions and aza-Cope rearrangements. These reactions are key for constructing complex molecular architectures, demonstrating the utility of these groups in synthetic organic chemistry (N. Grimster et al., 2010).

Antibacterial Agents

Research into the synthesis of compounds with antibacterial properties often involves the strategic use of these functional groups. For instance, azetidinylquinolones have been synthesized to explore the effects of chirality and the azetidine moiety on the antibacterial activity, showcasing the potential of these structures in developing new antibacterial agents (J. Frigola et al., 1995).

Antimicrobial Activity

The synthesis and evaluation of compounds for antimicrobial activity is a common application of these functional groups. Studies have demonstrated the creation of novel compounds with promising antimicrobial properties, indicating the potential for developing new therapeutic agents (K. Devarasetty et al., 2019).

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c18-15(10-8-17(9-10)23(19,20)12-2-3-12)16-11-1-4-13-14(7-11)22-6-5-21-13/h1,4,7,10,12H,2-3,5-6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGJEUGJPIFYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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